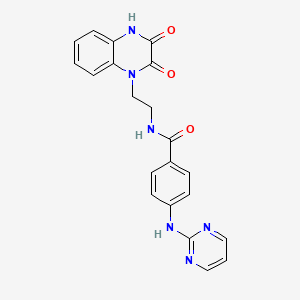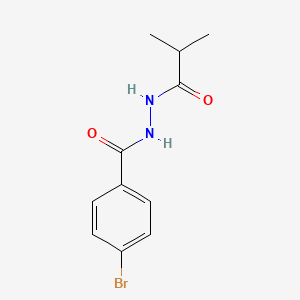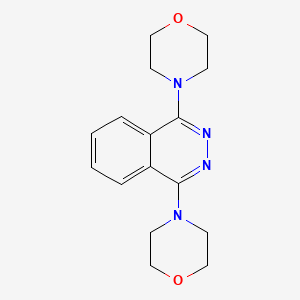
N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-4-(pyrimidin-2-ylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-4-(pyrimidin-2-ylamino)benzamide is a complex organic compound that features a quinoxaline core, a pyrimidine moiety, and a benzamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-4-(pyrimidin-2-ylamino)benzamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized via the condensation of an o-phenylenediamine with a dicarbonyl compound such as glyoxal under acidic conditions.
Hydroxylation: Introduction of the hydroxyl group at the 3-position of the quinoxaline ring can be achieved through selective hydroxylation using reagents like hydrogen peroxide in the presence of a catalyst.
Attachment of the Ethyl Linker: The ethyl linker is introduced via an alkylation reaction, where the quinoxaline derivative is treated with an appropriate alkyl halide.
Formation of the Benzamide Group: The benzamide moiety is synthesized by reacting the intermediate with 4-aminobenzoyl chloride under basic conditions.
Pyrimidine Coupling: Finally, the pyrimidine group is attached through a nucleophilic substitution reaction, where the benzamide intermediate reacts with a pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production at scale.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon.
Major Products
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various functionalized aromatic compounds depending on the substituents introduced.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-4-(pyrimidin-2-ylamino)benzamide is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development. Its ability to interact with specific molecular targets is of particular interest.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-4-(pyrimidin-2-ylamino)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Quinoxaline Derivatives: Compounds like quinoxaline-2,3-dione and 2,3-dihydroquinoxaline share the quinoxaline core.
Pyrimidine Derivatives: Compounds such as 2-aminopyrimidine and 4,6-diaminopyrimidine share the pyrimidine moiety.
Benzamide Derivatives: Compounds like 4-aminobenzamide and N-(4-aminophenyl)benzamide share the benzamide group.
Uniqueness
N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-4-(pyrimidin-2-ylamino)benzamide is unique due to its combination of the quinoxaline, pyrimidine, and benzamide groups. This unique structure allows for a wide range of chemical reactions and biological interactions, making it a versatile compound in various fields of research and industry.
属性
分子式 |
C21H18N6O3 |
|---|---|
分子量 |
402.4 g/mol |
IUPAC 名称 |
N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C21H18N6O3/c28-18(14-6-8-15(9-7-14)25-21-23-10-3-11-24-21)22-12-13-27-17-5-2-1-4-16(17)26-19(29)20(27)30/h1-11H,12-13H2,(H,22,28)(H,26,29)(H,23,24,25) |
InChI 键 |
YDTMXRLXLKNNIC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=O)C(=O)N2CCNC(=O)C3=CC=C(C=C3)NC4=NC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(6-methoxypyridazin-3-yl)-N-[(2Z)-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide](/img/structure/B12162631.png)

![Benzenepropanamide, N-[4-chloro-3-(trifluoromethyl)phenyl]-beta-oxo-](/img/structure/B12162638.png)
![(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12162641.png)

![2-methyl-N-(3-methylpyridin-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B12162656.png)
![(1-isopropyl-1H-indol-6-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B12162657.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12162658.png)
![(2E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B12162663.png)
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12162670.png)

![3,6-dimethyl-N~4~-(2-pyridylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12162697.png)
![5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12162701.png)
![{6-[5-(2,3-Dichlorophenyl)furan-2-yl]-2,4-dihydroxy-4-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-yl}(phenyl)methanone](/img/structure/B12162702.png)
